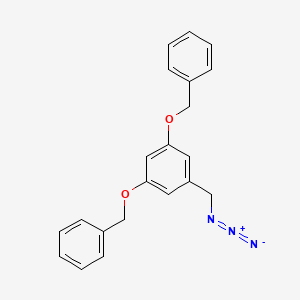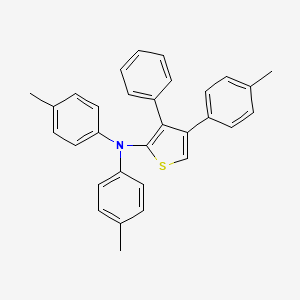![molecular formula C30H43NO5S B12535451 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-73-6](/img/structure/B12535451.png)
1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetradecanol chain and methoxyphenyl sulfonyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . The reaction yields the indole derivative, which can then be further modified to introduce the tetradecanol and methoxyphenyl sulfonyl groups through subsequent reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques.
Chemical Reactions Analysis
1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes in the compound to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can introduce new functional groups into the molecule.
These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Scientific Research Applications
1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying cellular processes and signaling pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling, gene expression, and metabolic processes. The methoxyphenyl sulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects .
Comparison with Similar Compounds
1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-methoxy-1H-indole: A simpler indole derivative with various biological activities.
The uniqueness of 1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- lies in its complex structure, which combines the properties of the indole ring with the functional groups, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
651331-73-6 |
|---|---|
Molecular Formula |
C30H43NO5S |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
14-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]tetradecan-1-ol |
InChI |
InChI=1S/C30H43NO5S/c1-35-26-16-19-28(20-17-26)37(33,34)31-24-25(29-23-27(36-2)18-21-30(29)31)15-13-11-9-7-5-3-4-6-8-10-12-14-22-32/h16-21,23-24,32H,3-15,22H2,1-2H3 |
InChI Key |
IMLWRMJLACYNSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)

![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)

![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)



![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

